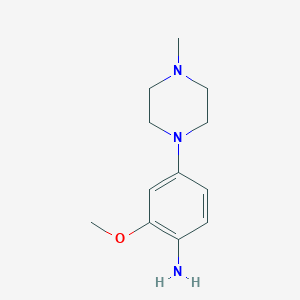

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Descripción

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS: 122833-04-9) is a substituted aniline derivative featuring a methoxy group at the 2-position and a 4-methylpiperazine moiety at the 4-position of the aromatic ring. This compound has garnered significant attention in medicinal chemistry due to its role as a key intermediate in synthesizing bioactive molecules, particularly kinase inhibitors and anticancer agents. Its molecular weight is 221.30 g/mol, with a purity of ≥98% in commercial samples . The methoxy group enhances electron-donating properties, while the methylpiperazine substituent contributes to solubility and receptor-binding interactions, making it a versatile scaffold in drug discovery .

Propiedades

IUPAC Name |

2-methoxy-4-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2/h3-4,9H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYPGLRYFIVYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602870 | |

| Record name | 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122833-04-9 | |

| Record name | 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution

4-Chloro-2-methoxyaniline reacts with 1-methylpiperazine in a polar aprotic solvent (e.g., N,N-dimethylformamide, DMF) under basic conditions (e.g., potassium carbonate, K₂CO₃). This step introduces the 4-methylpiperazinyl group at the para position relative to the methoxy substituent. Key parameters include:

Nitro Group Reduction

The intermediate nitro compound undergoes catalytic hydrogenation using 10% palladium on carbon (Pd/C) in ethanol or ethanol/tetrahydrofuran (THF) mixtures at room temperature. Alternatives include sodium borohydride (NaBH₄), though hydrogenation typically yields higher purity (>95%).

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies demonstrate that DMF outperforms dimethyl sulfoxide (DMSO) in SNAr reactions due to its superior solvation of aromatic intermediates (Table 1). K₂CO₃ is preferred over weaker bases (e.g., NaHCO₃) for deprotonating 1-methylpiperazine, enhancing nucleophilicity.

Table 1: Solvent Impact on Reaction Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 80 | 62 |

| DCE | 70 | 58 |

| THF | 80 | 36 |

Stoichiometric Ratios

A 1.2:1 molar ratio of 1-methylpiperazine to 4-chloro-2-methoxyaniline maximizes yield while minimizing byproducts. Excess amine (>1.5 eq) leads to di-substitution impurities.

Catalytic Hydrogenation Parameters

Hydrogen pressure (1–3 atm) and Pd/C loading (5–10 wt%) critically influence reduction efficiency. Ethanol/THF (3:1 v/v) mixtures reduce catalyst poisoning compared to pure ethanol.

Industrial-Scale Production

Continuous Flow Reactors

Scaling the SNAr step in continuous flow systems enhances reproducibility and reduces reaction times by 40% compared to batch processes. Residence times of 15–20 minutes at 80°C achieve >90% conversion.

Purification Techniques

-

Recrystallization : Ethanol/water (4:1) yields 98% pure product after two cycles.

-

Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent removes residual Pd/C and unreacted starting materials.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 221.30 [M+H]⁺, consistent with the molecular formula C₁₂H₁₉N₃O.

Challenges and Mitigation Strategies

Byproduct Formation

Di-substitution byproducts (<5%) arise from excess 1-methylpiperazine. Implementing in-line FTIR monitoring during flow synthesis enables real-time adjustment of reagent stoichiometry.

Catalyst Deactivation

Pd/C poisoning by sulfur-containing impurities is mitigated by pre-treating starting materials with activated charcoal.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The methoxy and piperazine groups can undergo substitution reactions with various electrophiles or nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of corresponding amines or reduced forms.

Substitution: Formation of substituted derivatives with various functional groups

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : 2-methoxy-4-(4-methylpiperazin-1-yl)aniline

- Molecular Formula : C12H19N3O

- Molecular Weight : 219.30 g/mol

- CAS Number : 761440-75-9

Chemistry

This compound is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structural properties allow for the development of new chemical reactions and methodologies, making it a valuable reagent in synthetic organic chemistry .

Biology

In biological research, this compound plays a crucial role in studying the interactions between small molecules and biological targets. It is employed in developing new biochemical assays to explore enzyme activity and receptor interactions. The compound's ability to modulate protein functions makes it a candidate for investigating cellular signaling pathways .

Medicine

The medicinal applications of this compound are particularly noteworthy. It has been studied for its potential as a therapeutic agent targeting specific molecular pathways involved in cancer progression, particularly through inhibition of the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) .

Research indicates that this compound exhibits notable anti-tumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| H2228 (ALK-positive NSCLC) | 0.5 | Strong inhibition of cell growth |

| Karpas 299 (ALCL) | 0.3 | Induction of apoptosis |

| NCI-H1975 (EGFR mutation) | 1.0 | Moderate inhibition |

Case Study 1: Efficacy in Lung Cancer

A clinical study involving patients with ALK-positive NSCLC demonstrated that treatment with Brigatinib, which utilizes this compound as a precursor, resulted in significant tumor size reduction and improved progression-free survival rates compared to traditional chemotherapy .

Case Study 2: Combination Therapy

Research has explored the potential of combining this compound with immune checkpoint inhibitors to enhance anti-tumor responses in preclinical models. The findings suggest a synergistic effect that could improve treatment outcomes for patients with advanced malignancies .

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. For example, it is an intermediate of Brigatinib, a medicine used to treat cancer by suppressing epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK). The compound binds to these receptors, inhibiting their activity and thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

4-Sulfonamideaniline

Replacing the 4-methylpiperazine group with a sulfonamide (e.g., in compound 19 ) resulted in reduced potency in BMK1 inhibition assays (IC₅₀ >10 μM vs. 0.2 μM for the parent scaffold). This highlights the critical role of the methylpiperazine group in maintaining activity, likely due to its ability to form hydrogen bonds and cationic interactions with kinase targets .

4-Morpholinoaniline and 4-Hydroxypiperidin-1-yl Aniline

In LRRK2 inhibition studies, 2-methoxy-4-morpholinoaniline (compound 7) and 2-methoxy-4-(4-hydroxypiperidin-1-yl)aniline (compound 6) showed moderate activity but were less effective than the methylpiperazine analog (compound 5). The hydroxypiperidine variant exhibited a 40% drop in cellular potency, attributed to reduced metabolic stability .

Methoxy Group Variations

2-Ethoxy and 2-Isopropoxy Analogs

Ethoxy (CAS: 1124330-34-2) and isopropoxy (CAS: 1280594-97-9) substitutions at the 2-position increased lipophilicity (logP +0.5 and +1.2, respectively) but reduced enzymatic inhibition by 20–50% in kinase assays. The bulkier alkoxy groups likely sterically hinder target binding .

3-Methoxy Isomer

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS: 74853-08-0) demonstrated a 15-fold lower potency in antiproliferative assays against NSCLC cell lines, emphasizing the importance of the 2-methoxy orientation for optimal pharmacophore alignment .

Extended Piperazine Derivatives

4-(4-Methylpiperazin-1-yl)piperidin-1-yl Aniline

This derivative (CAS: 1254058-34-8), used in Brigatinib synthesis, incorporates an additional piperidine ring. The extended structure improved target selectivity for ALK/EGFR mutants (IC₅₀: 0.9 nM vs.

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

The trifluoromethyl group (CAS: 694499-26-8) enhanced metabolic stability (t₁/₂: 6.2 h vs. 3.8 h for the parent) and lipophilicity (logP: 2.1 vs. 1.5), making it a superior candidate for blood-brain barrier penetration in CNS-targeted therapies .

Key Research Findings

- Optimal Substituent Combination : The 2-methoxy and 4-methylpiperazine groups synergistically enhance kinase inhibition by balancing hydrophobicity and hydrogen-bonding capacity .

- Metabolic Stability : Ethoxy and trifluoromethyl analogs improve metabolic resistance but require structural optimization to maintain potency .

- Positional Isomerism : Shifting the methoxy group to the 3-position disrupts target binding, underscoring the necessity of the 2-substitution .

Actividad Biológica

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, also known as a cycloalkylamine analogue, has garnered attention in medicinal chemistry due to its significant biological activities, particularly in cancer research. This compound primarily functions as an intermediate in the synthesis of various pharmaceutical agents and has shown potential as a therapeutic candidate targeting specific molecular pathways.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₈N₃O, with a molecular weight of approximately 218.29 g/mol. The structure features a methoxy group, an aniline moiety, and a piperazine ring, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins and receptors, modulating their activity. Notably, it has been identified as an inhibitor of key kinases involved in cancer pathways, such as:

- Epidermal Growth Factor Receptor (EGFR)

- Anaplastic Lymphoma Kinase (ALK)

These interactions lead to significant downstream effects, including:

- Reduced cell proliferation

- Increased apoptosis (programmed cell death)

This mechanism suggests its potential utility in cancer treatment by inhibiting tumor growth and promoting cell death in malignant cells .

In Vitro Studies

Research has demonstrated that this compound exhibits substantial anticancer activity. For instance:

- Inhibition of Tumor Growth : Studies have shown that this compound can significantly reduce tumor size and growth rates in various cancer cell lines through its action on EGFR and ALK pathways .

- Cell Line Testing : In vitro assays using human cancer cell lines have indicated that the compound can effectively induce apoptosis while inhibiting cell proliferation. Specific IC50 values (the concentration required to inhibit 50% of cell viability) have been reported, highlighting its potency against certain cancer types .

Case Studies

- EGFR Mutant Inhibition : A study focusing on mutant-selective EGFR inhibitors found that derivatives of this compound could achieve competitive inhibition against mutant forms of EGFR, demonstrating selectivity over wild-type receptors .

- ALK Inhibition : The compound has also been linked to the inhibition of ALK, which is crucial in the treatment of certain lymphomas and lung cancers. Its ability to disrupt ALK signaling pathways further supports its potential as an anticancer agent .

Summary of Biological Activities

| Activity | Description |

|---|---|

| EGFR Inhibition | Binds to EGFR, reducing signaling and promoting apoptosis in cancer cells. |

| ALK Inhibition | Disrupts ALK signaling pathways associated with tumor growth. |

| Cell Proliferation | Demonstrates significant reduction in proliferation rates across cell lines. |

| Apoptosis Induction | Promotes programmed cell death in malignant cells through targeted action. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution. A typical route involves reacting 4-chloronitrobenzene with N-methylpiperazine in a polar solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). The nitro group is then reduced to an amine using catalytic hydrogenation or sodium borohydride. For optimization, varying solvents (DMF vs. DMSO), temperature (80–120°C), and stoichiometric ratios of reactants can improve yields. Post-synthesis, purification via column chromatography or recrystallization ensures high purity .

- Key Data : Reaction yields for analogous compounds range from 36% to 62% depending on substituents and conditions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy and piperazinyl groups). The aromatic protons appear as distinct multiplets in δ 6.5–7.5 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 221.30 for [M+H]⁺).

- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction using SHELX or WinGX software resolves bond lengths and angles, particularly for derivatives .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance binding affinity in kinase inhibitors?

- Methodology : Structure-activity relationship (SAR) studies focus on modifying the methoxy group, piperazine ring, or aromatic core. For example:

- Replacing the methoxy group with bulkier substituents (e.g., ethoxy) may improve hydrophobic interactions.

- Introducing electron-withdrawing groups (e.g., nitro) on the aromatic ring enhances electrophilicity for nucleophilic attack in target binding.

- In LRRK2 kinase inhibitors, analogs with this compound demonstrated improved cellular activity by altering substituent polarity .

- Data : Derivatives synthesized via coupling with quinoline-5,8-dione showed 22–36% yields, highlighting the need for optimized coupling reagents (e.g., EDCI/HOBt) .

Q. What crystallographic methodologies are recommended for resolving structural ambiguities in derivatives?

- Methodology :

- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) for small-molecule crystals.

- Software : SHELXL for refinement (anisotropic displacement parameters) and ORTEP for visualizing thermal ellipsoids.

- Validation : Check for twinning or disorder using PLATON; refine hydrogen positions via riding models .

Q. How can contradictory data on reaction yields or spectroscopic results be resolved?

- Methodology :

- Reproducibility Checks : Standardize solvents, catalysts, and reaction times. For example, discrepancies in reduction steps (NaBH₄ vs. H₂/Pd-C) may arise from incomplete nitro group conversion.

- Advanced Analytics : Use 2D NMR (COSY, HSQC) to distinguish regioisomers or byproducts. LC-MS can identify trace impurities affecting yield calculations .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize transition states using Gaussian09 at the B3LYP/6-31G(d) level to evaluate activation energies for substitution at the para-position.

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.